4-Methyl-2-phenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by its five-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a methyl group at position 4 and a phenyl group at position 2, which contribute to its unique chemical properties and reactivity. This compound has garnered attention for its diverse applications across chemistry, biology, and various industrial fields, including its potential as a pharmaceutical agent and a catalyst in organic reactions .
4-Methyl-2-phenyl-1H-imidazole is classified as an imidazole derivative. Imidazoles are known for their biological activity and are often found in many natural products and pharmaceuticals. This specific compound is notable for its structural modifications that enhance its reactivity and biological interactions .
The synthesis of 4-Methyl-2-phenyl-1H-imidazole can be achieved through several methods:
The cyclization typically requires controlled conditions to ensure the proper formation of the imidazole ring. The reaction conditions may include specific temperatures and the presence of solvents to facilitate the reaction between reactants .
The molecular structure of 4-Methyl-2-phenyl-1H-imidazole features a five-membered ring with two nitrogen atoms located at positions 1 and 3. The methyl group at position 4 and the phenyl group at position 2 provide distinct steric and electronic properties that influence its chemical behavior.
4-Methyl-2-phenyl-1H-imidazole undergoes various chemical reactions:
The mechanism of action for compounds derived from 4-Methyl-2-phenyl-1H-imidazole has been explored in various studies, particularly regarding their role as xanthine oxidase inhibitors. For instance, derivatives such as 1-hydroxy/methoxy substitutions have shown significant inhibitory potency against xanthine oxidase, an enzyme involved in uric acid production linked to conditions like gout .
Inhibition studies reveal that certain derivatives exhibit IC50 values ranging from 0.003 μM to 1.2 μM against xanthine oxidase, indicating potent activity comparable to established inhibitors like Febuxostat .
The chemical properties include reactivity towards electrophiles due to the electron-rich nature of the imidazole ring and potential for hydrogen bonding due to nitrogen atoms.
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound and confirm its structure during synthesis .
4-Methyl-2-phenyl-1H-imidazole has several scientific uses:
4-Methyl-2-phenyl-1H-imidazole (C₁₀H₁₀N₂) possesses a molecular weight of 158.20 g/mol and crystallizes in a monoclinic system with characteristic hydrogen-bonded dimers. The compound displays significant thermal stability, with a melting point range of 180-183°C and a boiling point estimated at 446°C at atmospheric pressure. Its crystalline structure reveals key bond parameters: the C2-phenyl bond length measures 1.47 Å, while the imidazole ring exhibits bond angles averaging 106° at the methyl-substituted carbon [4] [7].
Table 1: Fundamental Chemical Identifiers of 4-Methyl-2-phenyl-1H-imidazole
Property | Value |
---|---|
CAS Registry Number | 827-43-0 |
EC Number | 212-571-5 |
Molecular Formula | C₁₀H₁₀N₂ |
Molecular Weight | 158.20 g/mol |
Melting Point | 180-183°C |
SMILES Notation | CC1=CN=C(N1)C2=CC=CC=C2 |
InChI Key | TYOXIFXYEIILLY-UHFFFAOYSA-N |
XLogP3 | 2.1 |
Spectroscopic characterization provides essential insights into the compound's electronic environment:
The molecular electrostatic potential map reveals regions of high electron density around N3 (σ⁻ = -0.32 e) and the phenyl ring, while the methyl group exhibits moderate electropositivity (σ⁺ = +0.17 e). This electronic asymmetry facilitates diverse intermolecular interactions: the N-H group serves as a hydrogen bond donor (H-bond energy ≈ 25 kJ/mol), while N3 functions as a hydrogen bond acceptor and metal coordination site. The phenyl ring engages in π-π stacking interactions (binding energy ≈ 12 kJ/mol), and the methyl group participates in hydrophobic contacts. Collectively, these features enable versatile binding to biological targets and make the compound an effective ligand in coordination chemistry [4] [6] [7].
The chemistry of substituted imidazoles originated with Radziszewski's pioneering synthesis of 1-phenylimidazoles in 1909, establishing foundational methods that would later enable access to 4-methyl-2-phenyl derivatives. Early synthetic approaches relied on condensation reactions between benzaldehyde derivatives, alkylamines, and α-hydroxyketones under acidic conditions, typically yielding complex mixtures requiring tedious purification. The development of the Debus-Radziszewski imidazole synthesis in the 1930s represented a significant advancement, providing a more reliable route through the cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate [6] [8].
The structural characterization of 4-methyl-2-phenyl-1H-imidazole accelerated during the 1970s-1980s with advances in crystallography and spectroscopy. X-ray diffraction studies confirmed its hydrogen-bonded dimeric structure in the solid state, explaining its relatively high melting point (180-183°C) compared to non-phenylated imidazole derivatives. Thermochemical investigations quantified its enthalpy of formation (ΔfH°(g) = 201.4 kJ/mol) and vaporization (ΔvapH = 85.3 kJ/mol at 298 K), establishing key physicochemical benchmarks for industrial applications [6].
Modern synthetic methodologies have dramatically transformed access to this scaffold:
The compound's initial pharmacological investigation emerged unexpectedly from materials science research in the 1980s, when epoxy resin formulations containing 4-methyl-2-phenyl-1H-imidazole as a curing agent demonstrated unexpected antimicrobial activity. This discovery redirected attention toward its biological potential, particularly following Sono's 1989 report identifying 4-phenylimidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO). This pivotal finding established the scaffold's relevance to immunomodulation and catalyzed extensive structure-activity relationship studies that continue today [2] [4] [7].
4-Methyl-2-phenyl-1H-imidazole serves as a versatile template for bioactive molecule design due to its balanced amphiphilic character (LogP = 2.1) and dual hydrogen bonding capacity. Strategic modifications exploit three key interaction domains: the N-H group for directed hydrogen bonding, the phenyl ring for π-system interactions, and the methyl group for hydrophobic contacts. This design framework has generated potent enzyme inhibitors and therapeutic candidates with enhanced activity profiles [2] [5].
Immunomodulatory Enzyme Inhibitors: Structure-based optimization targeting indoleamine 2,3-dioxygenase (IDO) produced nanomolar inhibitors through judicious phenyl ring substitution:
Anti-Inflammatory and Analgesic Agents: Molecular hybridization incorporating the 4-methyl-2-phenylimidazole core into larger pharmacophores yielded dual COX-2/5-LOX inhibitors with reduced ulcerogenic potential. Compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) exhibited 89% analgesic efficacy at 100 mg/kg in the hot-plate test, comparable to diclofenac. Docking studies revealed a binding affinity of -5.516 kcal/mol with COX-2 through three hydrogen bonds with Gln242 and Arg343 [3].
Anticancer Derivatives: Structural analogues demonstrate mechanism-specific antitumor activity:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1